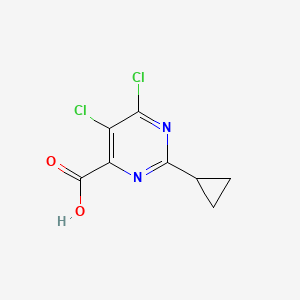









|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12](=O)[NH:11][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:9][C:8]=1[C:17]([OH:19])=[O:18].O>C(O)(C)(C)C>[Cl:6][C:7]1[C:8]([C:17]([OH:19])=[O:18])=[N:9][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:11][C:12]=1[Cl:3]
|


|
Name
|
|
|
Quantity
|
221 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
169 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for an additional 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
|
Type
|
ADDITION
|
|
Details
|
added over 60 minutes into a 2-L jacketed reactor
|
|
Duration
|
60 min
|
|
Type
|
ADDITION
|
|
Details
|
containing
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 5-10° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition of the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
ADDITION
|
|
Details
|
the addition of the reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition, water (750 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added gradually at 10-15° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to 5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with water (3×50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting wet cake was dried in a vacuum-oven at 60° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 156 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |